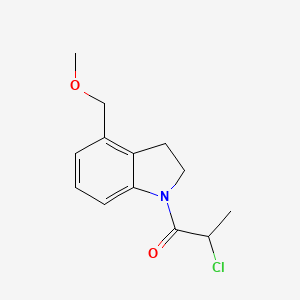

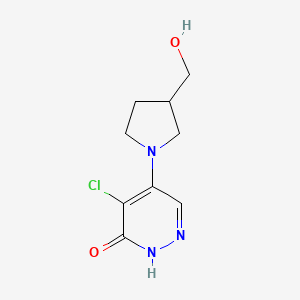

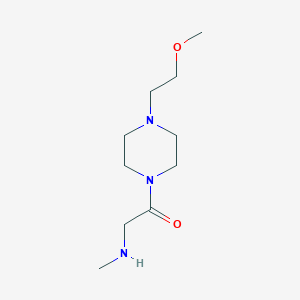

2-Chloro-1-(4-(méthoxyméthyl)indolin-1-yl)propan-1-one

Vue d'ensemble

Description

“2-Chloro-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one” is a chemical compound that is used in scientific research. It exhibits unique properties that make it suitable for various applications, such as drug discovery and synthesis of complex organic molecules. The compound is part of the indole derivatives, which are known for their diverse biological activities .

Synthesis Analysis

The synthesis of indoline derivatives, which include “2-Chloro-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one”, has been a topic of interest among researchers . These compounds have been designed, synthesized, and biologically evaluated as multifunctional neuroprotective agents for battling ischemic stroke .Applications De Recherche Scientifique

Traitement de l'AVC ischémique

Les dérivés de l'indoline ont été utilisés comme agents neuroprotecteurs multifonctionnels pour lutter contre l'AVC ischémique . Ils ont montré des effets protecteurs significatifs contre la mort des cellules RAW 264.7 induite par H2O2 . Certains composés ont significativement augmenté le taux de survie cellulaire dans les dommages neuronaux induits par la privation/reperfusion en oxygène glucose (OGD/R) .

Activité antioxydante

Les dérivés de l'indoline ont démontré une activité antioxydante significative. Ils ont montré des effets protecteurs contre la mort des cellules RAW 264.7 induite par H2O2 .

Activité anti-inflammatoire

Les dérivés de l'indoline ont montré une activité anti-inflammatoire. Certains composés ont abaissé de manière dose-dépendante la sécrétion de cytokines inflammatoires induite par le LPS, y compris le TNF-α, l'IL-6 et le NO, par les cellules BV-2 .

Activité antivirale

Les dérivés de l'indole, qui comprennent l'indoline, ont montré une activité antivirale . Ils se sont avérés se lier avec une forte affinité à plusieurs récepteurs, ce qui les rend utiles dans le développement de nouveaux agents antiviraux .

Activité anticancéreuse

Les dérivés de l'indole ont montré une activité anticancéreuse . L'échafaudage de l'indole a été trouvé dans de nombreuses molécules médicamenteuses synthétiques importantes, fournissant une base précieuse pour le traitement et le développement de nouveaux agents anticancéreux .

Activité antimicrobienne

Les dérivés de l'indole ont démontré une activité antimicrobienne . Leur capacité à se lier avec une forte affinité à plusieurs récepteurs les rend utiles dans le développement de nouveaux agents antimicrobiens .

Mécanisme D'action

Target of action

Indole derivatives have been found to bind with high affinity to multiple receptors . .

Biochemical pathways

Indole derivatives have been found to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .

Result of action

Indole derivatives have been found to have diverse biological activities, suggesting they may have a wide range of molecular and cellular effects .

Analyse Biochimique

Biochemical Properties

2-Chloro-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, indole derivatives, including 2-Chloro-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one, have been shown to inhibit acetylcholine esterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine . This inhibition can lead to increased levels of acetylcholine, which is beneficial in treating conditions like Alzheimer’s disease. Additionally, this compound may interact with other biomolecules, such as receptors and ion channels, modulating their activity and contributing to its diverse biological effects.

Cellular Effects

2-Chloro-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including 2-Chloro-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one, can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in various cellular functions.

Molecular Mechanism

The molecular mechanism of action of 2-Chloro-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, the inhibition of acetylcholine esterase by 2-Chloro-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one occurs through binding to the active site of the enzyme, preventing the breakdown of acetylcholine . Additionally, this compound may act as an agonist or antagonist for certain receptors, modulating their signaling and downstream effects. These interactions contribute to the compound’s diverse biological activities and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one can change over time due to factors such as stability and degradation. Studies have shown that indole derivatives, including this compound, can undergo degradation under certain conditions, leading to a decrease in their biological activity . Additionally, long-term exposure to 2-Chloro-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one may result in adaptive changes in cellular function, such as alterations in gene expression and metabolic pathways. These temporal effects are important considerations for the use of this compound in biochemical research and therapeutic applications.

Dosage Effects in Animal Models

The effects of 2-Chloro-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as improved cognitive function and reduced inflammation . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and neurotoxicity. Studies have identified threshold effects, where the compound’s beneficial effects are observed up to a certain dosage, beyond which adverse effects become prominent. These findings highlight the importance of dosage optimization for the safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

2-Chloro-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and biological activity. For example, this compound may be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic pathways can affect the compound’s pharmacokinetics, including its absorption, distribution, and elimination. Additionally, the interaction of 2-Chloro-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one with metabolic enzymes can influence metabolic flux and the levels of other metabolites, contributing to its overall biological effects.

Transport and Distribution

The transport and distribution of 2-Chloro-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one within cells and tissues are crucial for its biological activity. This compound may interact with specific transporters and binding proteins that facilitate its uptake and distribution . For instance, it may be transported across cell membranes by solute carrier transporters or bind to plasma proteins, affecting its bioavailability and localization. The distribution of 2-Chloro-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one within tissues can also influence its accumulation and activity, with certain tissues exhibiting higher concentrations of the compound.

Subcellular Localization

The subcellular localization of 2-Chloro-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one can impact its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production. The subcellular localization of 2-Chloro-1-(4-(methoxymethyl)indolin-1-yl)propan-1-one is an important factor in understanding its mechanism of action and biological effects.

Propriétés

IUPAC Name |

2-chloro-1-[4-(methoxymethyl)-2,3-dihydroindol-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO2/c1-9(14)13(16)15-7-6-11-10(8-17-2)4-3-5-12(11)15/h3-5,9H,6-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOSBSSSCQZSDHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCC2=C(C=CC=C21)COC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3Ar,7aR)-2-methyl-3,4,5,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridin-3a-yl]acetamide;dihydrochloride](/img/structure/B1478193.png)

![1-Methyl-4-(4-[(methylamino)methyl]phenyl)pyrrolidine-3-carboxamide hydrochloride](/img/structure/B1478195.png)